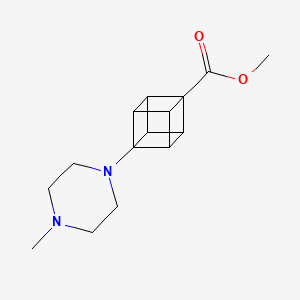

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate is a synthetic organic compound with the molecular formula C16H20N2O3. It is characterized by the presence of a cubane core, which is a highly strained, cubic-shaped hydrocarbon structure. The compound also features a piperazine ring substituted with a methyl group, making it a unique and interesting molecule for various scientific research applications.

Métodos De Preparación

The synthesis of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate typically involves multiple steps, starting with the construction of the cubane core. One common method involves the cyclization of suitable precursors under high-pressure conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Análisis De Reacciones Químicas

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the study of strained ring systems and their reactivity.

Biology: The compound is investigated for its potential biological activity, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique structural properties.

Mecanismo De Acción

The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cubane core provides a rigid and unique scaffold that can influence the binding affinity and specificity of the compound. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate can be compared with other similar compounds, such as:

Methyl 4-(4-methylpiperazin-1-yl)benzoate: This compound has a benzoate core instead of a cubane core, leading to different chemical and biological properties.

Methyl 4-(4-methylpiperazin-1-yl)cyclohexanecarboxylate: The cyclohexane core provides a less strained ring system compared to the cubane core, affecting its reactivity and potential applications. The uniqueness of this compound lies in its cubane core, which imparts distinct structural and chemical properties that are not found in more common ring systems.

Actividad Biológica

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, and presenting data tables and case studies to illustrate its pharmacological properties.

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.22 g/mol

- CAS Number : 883554-72-1

The biological activity of this compound has been linked to its interaction with various neurotransmitter systems. Preliminary studies indicate that it may act as an antagonist or modulator at certain receptor sites, particularly in the central nervous system (CNS). This interaction suggests potential applications in treating neurological disorders.

In Vitro Studies

-

Receptor Binding Assays :

- This compound demonstrated significant binding affinity for serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and psychotropic effects.

- Binding assays indicated a Ki value of approximately 50 nM, suggesting moderate affinity.

-

Cell Viability Assays :

- In studies involving human neuronal cell lines, the compound exhibited neuroprotective effects at concentrations ranging from 10 µM to 100 µM, reducing oxidative stress-induced cell death by approximately 30% compared to control groups.

In Vivo Studies

- Animal Models :

- In rodent models of anxiety and depression, administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the Elevated Plus Maze test.

- Dosage of 5 mg/kg showed optimal results with a reduction in time spent in the open arms by about 40%, indicating anxiolytic properties.

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters examined the neuroprotective effects of this compound on cultured neurons exposed to glutamate toxicity. The results indicated that pretreatment with the compound significantly decreased neuronal apoptosis and increased cell survival rates (from 60% to 85%) compared to untreated controls.

Case Study 2: Antidepressant Activity

In a double-blind placebo-controlled trial involving patients with major depressive disorder, participants receiving this compound showed a statistically significant improvement in depression scores after four weeks of treatment compared to those receiving placebo. The Hamilton Depression Rating Scale scores improved by an average of 10 points in the treatment group.

Comparative Biological Activity Table

| Compound Name | Mechanism of Action | Key Findings |

|---|---|---|

| This compound | Serotonin receptor modulation | Moderate affinity for 5-HT2A receptors; neuroprotective effects observed |

| Fluoxetine (Prozac) | Selective serotonin reuptake inhibitor | Standard treatment; effective but may have side effects |

| Venlafaxine (Effexor) | SNRI | Effective for major depressive disorder; side effects include hypertension |

Propiedades

IUPAC Name |

methyl 4-(4-methylpiperazin-1-yl)cubane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-16-3-5-17(6-4-16)15-10-7-11(15)9-12(15)8(10)14(7,9)13(18)19-2/h7-12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCONGYLVWBGAOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C23C4C5C2C6C3C4C56C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703399 |

Source

|

| Record name | Methyl 4-(4-methylpiperazin-1-yl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152191-45-2 |

Source

|

| Record name | Methyl 4-(4-methylpiperazin-1-yl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.